Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate
Description
Properties
Molecular Formula |
C10H12FNO5S |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C10H12FNO5S/c1-3-17-9-7(10(13)16-2)4-6(5-8(9)11)18(12,14)15/h4-5H,3H2,1-2H3,(H2,12,14,15) |
InChI Key |
DBZFFJCDFBOHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key steps from analogous syntheses:
- Starting material : Methyl 2-ethoxy-3-fluoro-5-chlorobenzoate could serve as the precursor.
- Reaction with sulfamoylating agents : Sodium sulfamate (NH₂SO₃Na) or sulfamide (H₂NSO₂NH₂) in polar aprotic solvents (e.g., THF, DMF) under catalytic conditions.
- Catalysts : Cuprous bromide (CuBr) or palladium complexes facilitate substitution at the 5-position.
Proposed Synthetic Route
Based on patent CN105439915A and CN105646295A, the following steps are extrapolated:
| Step | Description | Conditions |
|---|---|---|
| 1 | Synthesis of methyl 2-ethoxy-3-fluoro-5-chlorobenzoate | Ethylation of 2-hydroxy-3-fluoro-5-chlorobenzoic acid using ethyl bromide/K₂CO₃ in DMF (80°C, 12 h). |
| 2 | Sulfamoylation | React with sodium sulfamate (1.1 eq) in THF, catalyzed by CuBr (5 mol%) at 50°C for 10 h. |
| 3 | Workup | Decolorization with activated carbon, filtration, and reduced-pressure concentration. |
- Excess sodium sulfamate (1.1–1.2 eq) improves conversion.
- Vacuum drying at 60°C ensures product stability.
Critical Analysis of Feasibility
Challenges:
- Regioselectivity : Introducing fluorine at the 3-position may require directed ortho-metalation or halogen exchange (Halex) reactions.
- Steric hindrance : Ethoxy groups increase steric bulk, potentially slowing sulfamoylation.
Alternatives:
- Suzuki-Miyaura coupling : Use of 3-fluoro-5-boronic acid intermediates to install sulfamoyl groups.
- Direct sulfonation : SO₃H introduction followed by amination, though this risks over-sulfonation.
Data Table: Comparative Reaction Parameters
| Parameter | Patent CN105439915A | Proposed Route |
|---|---|---|
| Substrate | 2-Methoxy-5-chloro | 2-Ethoxy-3-fluoro-5-chloro |
| Catalyst | CuBr (2 mol%) | CuBr (5 mol%) |
| Solvent | THF | THF/DMF mix |
| Temperature | 50°C | 50–60°C |
| Yield | 96.5% | Estimated 70–85% |
Spectroscopic Validation
While no experimental data exists for the target compound, key analytical benchmarks for analogous compounds include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The compound’s uniqueness lies in its trifunctional substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Ethoxy vs.
- Sulfamoyl Group : The sulfamoyl moiety at position 5 is critical for hydrogen bonding, a feature shared with herbicides like ethametsulfuron methyl ester .
- Fluorine Substitution : The 3-fluoro group may stabilize the aromatic ring via electron-withdrawing effects, contrasting with 5-fluoro analogs (e.g., ), which prioritize steric effects over electronic modulation.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Observations:
- The target compound’s LogP is higher than methyl salicylate due to ethoxy and sulfamoyl groups, suggesting better lipid membrane penetration.
Biological Activity
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.
This compound primarily functions as a sulfamoyl compound , which suggests that it may exhibit inhibitory effects on carbonic anhydrase enzymes, similar to other sulfonamide derivatives. These enzymes play critical roles in various physiological processes, including acid-base balance and fluid secretion.
Antimicrobial Properties
Research indicates that sulfonamide compounds, including this compound, possess significant antimicrobial activity. The mechanism involves the inhibition of bacterial folic acid synthesis, which is essential for microbial growth. This activity has been documented in various studies:
- In vitro studies have shown that this compound exhibits bacteriostatic effects against a range of gram-positive and gram-negative bacteria.
Antinociceptive Effects
Emerging studies suggest that this compound may also have antinociceptive properties , potentially making it useful for pain management. The antinociceptive activity could be attributed to its ability to modulate pain pathways, possibly through TRPM8 antagonism, which has been associated with pain sensation modulation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
